

Application Notes and Protocols for Intraperitoneal Injection of CGS 21680 Sodium Salt

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Compound of Interest

Compound Name: CGS 21680 sodium

Cat. No.: B15551045

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These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) administration of **CGS 21680 sodium** salt, a potent and selective adenosine A2A receptor agonist. This document is intended to guide researchers in designing and executing experiments involving this compound in animal models.

Introduction

CGS 21680 is a widely used pharmacological tool for investigating the physiological and pathological roles of the adenosine A2A receptor. As a selective agonist, it stimulates the A2A receptor, leading to a cascade of downstream signaling events. These notes cover the essential aspects of its use, including vehicle preparation, dosage, injection procedure, and the primary signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving the administration of CGS 21680.

Table 1: Intraperitoneal (i.p.) and Intravenous (i.v.) Dosing of CGS 21680 in Rats

Animal Model	Administration Route	Dose Range	Vehicle	Key Findings	Reference
Wistar Rats	i.p.	0.01 and 0.1 mg/kg	Not Specified	Neuroprotective effects in a model of transient cerebral ischemia.[1]	
Rats	i.p.	0.025, 0.05, 0.1 mg/kg	2% DMSO in saline	Dose-dependent suppression of lever pressing and food intake. [2][3]	
Rats	i.p.	0.0125, 0.025, 0.05, 0.1, and 0.2 mg/kg	2% DMSO	Effects on effort-related choice behavior.[3]	
Conscious Normotensive Rats	i.v. infusion	300, 1000, or 3000 µg/kg over 15 min	Not Specified	Reduction in mean arterial pressure.[4]	
Anesthetized Rats (Acute Heart Failure Model)	i.v. infusion	0.1, 0.3, and 1.0 µg/kg/min	0.9% Saline	Increased cardiac output and heart rate at the highest dose.[5]	

Table 2: In Vitro Efficacy of CGS 21680

Assay	IC50 / EC50 / Kd	Key Findings	Reference
Adenosine A2 Receptor Agonist Activity	IC50: 22 nM	Exhibits 140-fold selectivity over A1 receptor.	[6]
Adenosine A2 Receptor Binding Affinity	Kd: 15.5 nM	High-affinity binding to a single class of recognition sites.	[6]
Stimulation of cAMP formation (striatal slices)	EC50: 110 nM	Potent stimulation of cAMP.	[6]
Coronary Flow (isolated perfused working rat heart)	ED25: 1.8 nM	Effective increase in coronary flow.	[6]

Experimental Protocols

Vehicle Preparation

The choice of vehicle is critical for ensuring the solubility and stability of **CGS 21680 sodium** salt and minimizing any confounding effects of the vehicle itself.

Protocol 1: 2% DMSO in Saline

This is a common vehicle for systemic injections of CGS 21680.[3]

Materials:

- **CGS 21680 sodium** salt
- Dimethyl sulfoxide (DMSO), sterile
- 0.9% Sodium Chloride (Saline), sterile

Procedure:

- Dissolve the **CGS 21680 sodium** salt in a small volume of DMSO to create a stock solution.

- Dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration and a final DMSO concentration of 2%.
- Ensure the solution is clear and free of particulates before injection.

Protocol 2: Saline Solution

For intracranial injections or when DMSO is to be avoided, CGS 21680 can be dissolved directly in saline.[3]

Materials:

- **CGS 21680 sodium** salt
- 0.9% Sodium Chloride (Saline), sterile

Procedure:

- Dissolve the **CGS 21680 sodium** salt directly in sterile 0.9% saline.
- Sonication for 8-10 minutes may be required to aid dissolution.[3]
- Verify that the compound is fully dissolved before use.

Intraperitoneal Injection Protocol (Rodents)

This protocol provides a general guideline for the i.p. injection of CGS 21680 in rats and mice. It is based on standard veterinary procedures.[7][8][9]

Materials:

- Prepared CGS 21680 solution
- Sterile syringes (appropriately sized for the injection volume)
- Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[8][9]
- 70% Isopropyl alcohol swabs

- Personal protective equipment (gloves, lab coat)

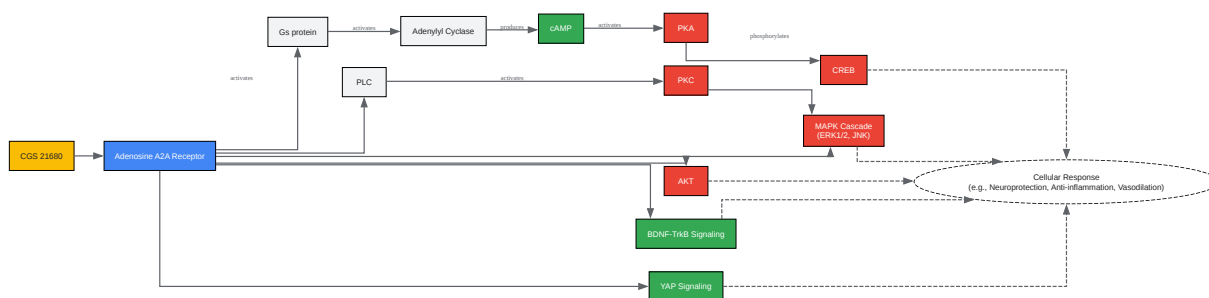
Procedure:

- **Animal Restraint:** Properly restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique is often recommended, with one person restraining the animal and the other performing the injection.
[7][8]
- **Injection Site Identification:** Locate the injection site in the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum, urinary bladder, and other vital organs.
[8][9]
- **Site Preparation:** Clean the injection site with a 70% isopropyl alcohol swab.
- **Needle Insertion:** With the needle bevel facing up, insert the needle at a 30-45 degree angle into the abdominal cavity.[7][9]
- **Aspiration:** Gently pull back on the plunger to ensure that no blood or other fluid enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[7][8]
- **Injection:** Once correct placement is confirmed, depress the plunger to administer the solution. The maximum recommended injection volume is typically 10 ml/kg.[8][9]
- **Needle Withdrawal:** Smoothly withdraw the needle.
- **Post-Injection Monitoring:** Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by CGS 21680 and a typical experimental workflow for its in vivo administration.

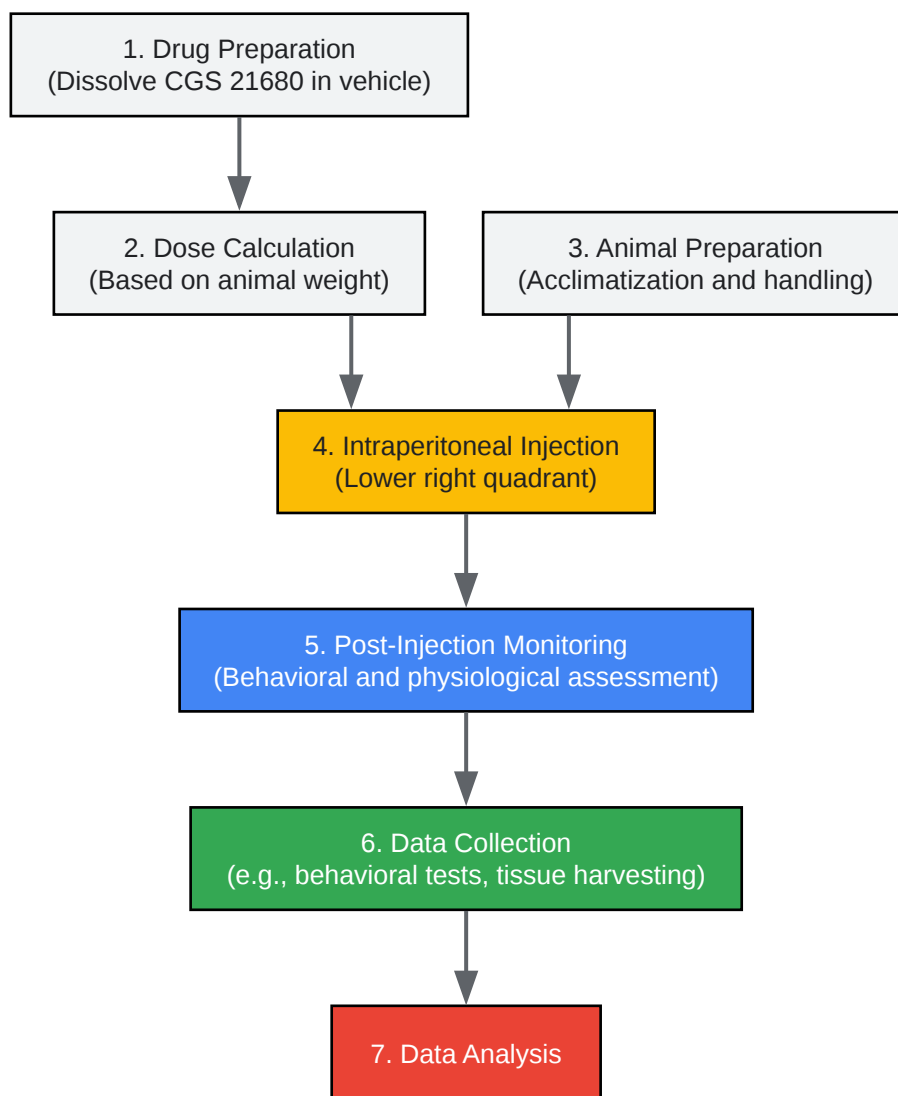
CGS 21680 Signaling Pathway



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Caption: Signaling cascade initiated by CGS 21680 binding to the A2A receptor.

Experimental Workflow for Intraperitoneal Injection



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Caption: A typical experimental workflow for in vivo studies using CGS 21680.

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